molecular formula C10H17NO B1456983 3-Cyclohexylpyrrolidin-2-one CAS No. 911721-88-5

3-Cyclohexylpyrrolidin-2-one

Cat. No.: B1456983
CAS No.: 911721-88-5
M. Wt: 167.25 g/mol
InChI Key: AJMIHOJVLPTIEL-UHFFFAOYSA-N
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Description

3-Cyclohexylpyrrolidin-2-one, also known as CHp or CHP, is a cyclic amide. It has a molecular weight of 167.25 and is typically found in powder form .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, such as this compound, involves a domino process. This includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H17NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) . The InChI key is AJMIHOJVLPTIEL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions. This includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 167.25 . It is stored at room temperature .

Scientific Research Applications

Catalytic Applications

3-Cyclohexylpyrrolidin-2-one has been utilized as a catalyst in chemical reactions. For example, it was used in the decarboxylation of α-amino acids, facilitating the smooth conversion of these acids into corresponding amino compounds with high yields. This includes the synthesis of optically active amino compounds like (3R)-(−)-3-hydroxypyrrolidine and (2R)-(−)-2-hydroxypropylamine (Hashimoto et al., 1986).

Synthesis of Substituted Pyrrolines

N-Vinylpyrrolidin-2-One, which is structurally related to this compound, has been used as a 3-Aminopropyl Carbanion Equivalent in the synthesis of substituted 1-Pyrrolines, like 2-Phenyl-1-Pyrroline. This method involves various chemical transformations, including acylation, cyclization, and hydrolysis (Sorgi et al., 2003).

Inhibitor Synthesis

Compounds related to this compound have been investigated for their potential as enzyme inhibitors. For instance, studies have been done on fluoropyrrolidine rings, like those in dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs, to evaluate their metabolic activation and potential as enzyme inhibitors (Xu et al., 2004).

Coordination Chemistry

This compound has been used in coordination chemistry, particularly in the formation of complexes like trans-Bis(1-cyclohexylpyrrolidin-2-one)dinitratopalladium(II). In these complexes, the compound acts as a ligand to coordinate with metal centers, demonstrating its versatility in forming diverse chemical structures (Takahashi & Ikeda, 2009).

Study of Hydrophobic Interactions in Proteins

N-Cyclohexyl-2-pyrrolidone, a compound similar to this compound, has been utilized as a model for studying hydrophobic interactions in proteins. This research helps in understanding the role of such interactions in protein structure and function, providing insights into the fundamental aspects of biochemistry (Lawson et al., 1984).

Development of Antitumor and Antimicrobial Agents

This compound derivatives have been explored for their potential as antitumor and antimicrobial agents. This includes the synthesis of novel compounds and testing their efficacy in biological systems, opening avenues for new therapeutic drugs (Azmy et al., 2018).

Inhibitors of Dipeptidyl Peptidase-IV (DPP-IV)

Research has also been conducted on the role of cyanopyrrolidines, closely related to this compound, as inhibitors of DPP-IV. This enzyme is a target for the treatment of type 2 diabetes, and studies have focused on the structure-activity relationships of these compounds, their potential as medicines, and their biological properties (Peters, 2007).

Safety and Hazards

The safety information for 3-Cyclohexylpyrrolidin-2-one includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The pyrrolidine ring, which is a part of 3-Cyclohexylpyrrolidin-2-one, is a significant feature due to the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the development of new pyrrolidine compounds with different biological profiles.

Biochemical Analysis

Biochemical Properties

3-Cyclohexylpyrrolidin-2-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For example, this compound may bind to enzyme active sites, altering their conformation and affecting their catalytic efficiency. Additionally, this compound can interact with proteins that regulate cellular signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. By binding to enzyme active sites, this compound can inhibit enzyme activity, leading to a decrease in the production of specific metabolites. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound may result in cumulative effects on cellular processes, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, this compound may inhibit enzymes involved in the synthesis or degradation of certain biomolecules, thereby influencing overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Properties

IUPAC Name

3-cyclohexylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMIHOJVLPTIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727446
Record name 3-Cyclohexylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911721-88-5
Record name 3-Cyclohexylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat a mixture of 3-cyclohexyl-dihydro-furan-2-one (32.2 g), ammonium hydroxide (700 mL) and ethanol (700 mL) at 230° C. in a sealed steel bottle for 18 hours. Cool the reaction and remove the solvent in vacuo. Partition the residue with ethyl acetate (500 mL) and HCl (1N, 300 mL). Dry the organic over sodium sulfate. After filtration and concentration, recrystallize with 1:3 ethyl acetate:hexane to afford 30 grams (94%) of the title compound.
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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